molecular formula C10H9N3 B14036933 2-(7-Methyl-1H-indazol-5-YL)acetonitrile

2-(7-Methyl-1H-indazol-5-YL)acetonitrile

Cat. No.: B14036933
M. Wt: 171.20 g/mol
InChI Key: JBRKIRUKKOJAPU-UHFFFAOYSA-N
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Description

2-(7-Methyl-1H-indazol-5-YL)acetonitrile is a heterocyclic compound that features an indazole ring system. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the nitrile group in this compound adds to its reactivity and potential for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Methyl-1H-indazol-5-YL)acetonitrile typically involves the formation of the indazole ring followed by the introduction of the nitrile group. One common method is the cyclization of appropriate hydrazones with nitriles under acidic or basic conditions. For example, the Fischer indole synthesis can be employed, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst to form the indazole ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(7-Methyl-1H-indazol-5-YL)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the nitrile group to amines or other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines .

Scientific Research Applications

2-(7-Methyl-1H-indazol-5-YL)acetonitrile has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(7-Methyl-1H-indazol-5-YL)acetonitrile involves its interaction with specific molecular targets and pathways. The indazole ring can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The nitrile group can also participate in interactions with biological molecules, enhancing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Methyl-1H-indazol-5-YL)acetonitrile is unique due to the presence of the nitrile group, which enhances its reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of more complex molecules and a promising candidate for drug development .

Properties

Molecular Formula

C10H9N3

Molecular Weight

171.20 g/mol

IUPAC Name

2-(7-methyl-1H-indazol-5-yl)acetonitrile

InChI

InChI=1S/C10H9N3/c1-7-4-8(2-3-11)5-9-6-12-13-10(7)9/h4-6H,2H2,1H3,(H,12,13)

InChI Key

JBRKIRUKKOJAPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC#N

Origin of Product

United States

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